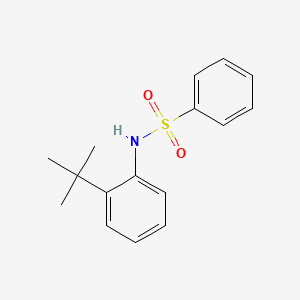

N-(2-tert-butylphenyl)benzenesulfonamide

Description

N-(2-tert-butylphenyl)benzenesulfonamide: is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a tert-butyl group at the ortho position of the phenyl ring

Properties

IUPAC Name |

N-(2-tert-butylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(2,3)14-11-7-8-12-15(14)17-20(18,19)13-9-5-4-6-10-13/h4-12,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNNBGLQJAYKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)benzenesulfonamide typically involves the reaction of 2-tert-butylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-tert-butylaniline+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-tert-butylphenyl)benzenesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Formation of sulfonic acids or sulfonate esters.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted sulfonamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tert-butylphenyl)benzenesulfonamide is a sulfonamide compound with a unique structure consisting of a benzenesulfonamide moiety attached to a tert-butyl-substituted phenyl group. It has a molecular weight of approximately 331.5 g/mol. Research indicates that this compound exhibits potential antimicrobial properties, with its mechanism of action possibly involving the inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This disruption of bacterial growth and replication makes it a candidate for further development in antibiotic therapies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Reaction : Reacting benzene sulfonamide with tert-butanol .

- Catalysis : Using catalysts like hafnium tetrachloride or zirconium tetrachloride in solvent systems like N-methyl pyrrolidone under reflux conditions.

Scientific Research Applications

- Antimicrobial Agent : this compound exhibits potential antimicrobial properties. Its mechanism of action may involve inhibiting bacterial folic acid synthesis, which disrupts bacterial growth and replication. This makes it a candidate for further exploration in antibiotic development.

- Medicinal Chemistry : Due to its potential biological activity, this compound has applications in medicinal chemistry. Studies have focused on its interactions with biological targets, including binding to enzymes involved in bacterial metabolism, which impacts their function and viability.

Synthesis Method

A method for synthesizing N-tert-butyl benzene sulfonamide involves :

- Placing benzene sulfonamide, a material, a catalyst, and a solvent into a four-mouth bottle .

- Stirring, heating, and refluxing for reaction until the benzene sulfonamide disappears .

- Cooling the reaction product to room temperature and filtering out insoluble substances .

- Performing decompression and desolventization to obtain the N-tert-butyl benzene sulfonamide .

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In antimicrobial applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The tert-butyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

- N-butylbenzenesulfonamide

- N-methylbenzenesulfonamide

- N-ethylbenzenesulfonamide

Comparison:

- N-(2-tert-butylphenyl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts greater steric hindrance and lipophilicity compared to other similar compounds.

- N-butylbenzenesulfonamide lacks the bulky tert-butyl group, making it less sterically hindered and potentially less lipophilic.

- N-methylbenzenesulfonamide and N-ethylbenzenesulfonamide have smaller alkyl groups, resulting in different physical and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Q & A

Q. What are the established methods for synthesizing N-(2-tert-butylphenyl)benzenesulfonamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with sulfonic acid derivatives reacting with amines. For example:

- Step 1 : React benzene sulfonyl chloride with a substituted aniline (e.g., 2-tert-butylaniline) in the presence of a base (e.g., triethylamine) to form the sulfonamide backbone.

- Step 2 : Purify intermediates via column chromatography or recrystallization to ensure high yield and purity .

- Key reagents : Sodium hydride for alkylation, bromine/acetic acid for halogenation, and catalysts like palladium for cross-coupling reactions .

Q. How can researchers characterize the structural properties of this compound?

Standard characterization techniques include:

- Spectroscopy : NMR (¹H, ¹³C) to confirm substituent positions and purity, IR to identify sulfonamide (S=O) stretches (~1350 cm⁻¹), and UV-vis for electronic transitions .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for similar sulfonamides .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What are the common biological assays used to evaluate its activity?

- Enzyme inhibition : Measure IC₅₀ values against targets like cholinesterase or carbonic anhydrase using fluorometric assays .

- Cardiovascular studies : Assess effects on perfusion pressure in isolated organ models (e.g., rat heart perfusion) at nanomolar doses .

- Antimicrobial testing : Use agar dilution or microbroth dilution methods to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Dose-dependent effects : For example, low doses (0.001 nM) of benzenesulfonamide derivatives decreased perfusion pressure, while higher doses caused vasodilation .

- Structural analogs : Subtle changes (e.g., trifluoromethyl vs. nitro groups) alter binding affinity. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

- Experimental design : Ensure consistent controls (e.g., Krebs-Henseleit solution for cardiovascular studies) and validate assays with positive controls like acetazolamide .

Q. What computational tools are effective for studying its electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, DFT at the 6-311++G(d,p) level accurately modeled tautomerization energetics in a related sulfonamide .

- Molecular docking : Simulate binding modes with proteins (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite .

- Solvent effects : Use polarizable continuum models (PCM) to assess stability in different solvents .

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent selection : Dichloromethane or DMF enhances solubility of hydrophobic intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-substituted derivatives .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Plasma stability : Test in human plasma at 37°C for 24 hours; quantify intact compound using LC-MS .

- Thermal analysis : Perform differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.